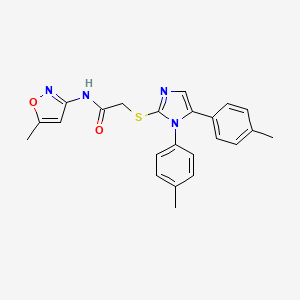

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2S/c1-15-4-8-18(9-5-15)20-13-24-23(27(20)19-10-6-16(2)7-11-19)30-14-22(28)25-21-12-17(3)29-26-21/h4-13H,14H2,1-3H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAPMLDDPSIZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound characterized by a complex structure featuring an imidazole ring, thioether linkage, and an isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The chemical formula of the compound is , with a molecular weight of 379.5 g/mol. The compound's structure includes:

- An imidazole ring substituted with p-tolyl groups.

- A thioether linkage connecting the imidazole to an acetamide group.

- An isoxazole moiety that may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with imidazole and isoxazole functionalities exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit IC50 values ranging from 2.38 to 3.77 μM against various cancer cell lines, suggesting potent cytotoxic effects. Specifically, analogs of imidazole derivatives have demonstrated selective toxicity towards cancer cells, inducing apoptosis at higher concentrations .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | < 3.0 | Various Cancer Lines |

| Related Imidazole Derivatives | 2.38 – 3.77 | SISO Cell Line |

The mechanism by which this compound exerts its biological effects involves:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage and subsequent cell death in cancer cells .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, with studies indicating that early and late apoptotic markers increase significantly upon treatment with the compound .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, the presence of the imidazole moiety often correlates with antimicrobial properties in similar compounds. Research into related thioether compounds suggests potential efficacy against bacterial strains .

Study on Cytotoxicity and Apoptosis

In a recent study, a series of imidazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity with IC50 values below 10 μM. The study also demonstrated that these compounds could effectively induce apoptosis through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological properties that make it a candidate for drug development. Research indicates that derivatives of imidazole compounds often show significant biological activities, including:

- Anticancer Activity : Various studies have highlighted the potential of imidazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death .

- Antimicrobial Properties : The thioether functionality enhances the compound's interaction with microbial enzymes, potentially leading to effective antimicrobial agents. Studies have reported that imidazole-based compounds can disrupt bacterial cell membranes or inhibit essential enzymes .

Neuropharmacology

Given the structural similarities to known neuroactive compounds, 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may have implications in treating neurological disorders. Compounds with isoxazole rings are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Material Science

The compound's unique structure allows it to be explored as a precursor for novel materials:

- Organic Light Emitting Diodes (OLEDs) : The electronic properties of imidazole derivatives suggest potential applications in OLED technology. Research has shown that such compounds can exhibit desirable luminescent properties when incorporated into polymer matrices .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of imidazole derivatives similar to this compound. The results indicated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Studies

Research conducted on thioether-containing imidazoles demonstrated their effectiveness against resistant strains of bacteria. The study highlighted that these compounds could inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, thus presenting a potential avenue for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazinoindole and Thiadiazole Cores

Triazinoindole Derivatives ()

Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide linker but replace the imidazole-isoxazole system with a triazinoindole core. Key differences include:

- Substituent Effects: Bromophenyl or phenoxy groups (e.g., in 24, 25) modulate solubility and steric hindrance differently compared to the p-tolyl groups in the target compound .

Thiadiazole Derivatives ()

Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) feature a 1,3,4-thiadiazole ring instead of imidazole. Notable contrasts:

- Hydrogen-Bonding Capacity : The thiadiazole’s sulfur and nitrogen atoms may engage in weaker hydrogen bonds compared to the imidazole’s NH group and isoxazole’s oxygen.

- Thermal Stability : Melting points for thiadiazole derivatives range from 132–170°C , suggesting stronger intermolecular forces (e.g., π-stacking) than the target compound, for which data is unavailable.

Functional Group and Pharmacophore Analysis

- Thioether vs. Ether Linkers: The thioacetamide group in the target compound likely enhances oxidative stability compared to ether-linked analogs (e.g., 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) in ).

Hydrogen Bonding and Crystallographic Behavior ()

The imidazole NH and isoxazole oxygen in the target compound may form robust hydrogen-bonding networks, as predicted by graph set analysis.

Toxicity and Regulatory Status ()

Unlike perfluoroalkyl-thioacetamides listed in (e.g., 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. ), the target compound lacks fluorinated chains, which are associated with environmental persistence and toxicity. This structural distinction may improve its safety profile .

Data Tables

Table 1. Structural and Physical Properties Comparison

| Compound Class | Core Structure | Key Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | Imidazole-Isoxazole | Di-p-tolyl, 5-methyl | N/A | ~3.5 |

| Triazinoindole (e.g., 26 ) | Triazinoindole | 4-Bromophenyl | N/A | ~2.8 |

| Thiadiazole (e.g., 5e ) | 1,3,4-Thiadiazole | 4-Chlorobenzyl | 132–134 | ~2.2 |

Q & A

How can researchers optimize the synthetic yield of this compound while maintaining purity?

Basic Research Focus

Optimization involves adjusting reaction conditions such as solvent choice (e.g., dichloromethane or ethanol), catalyst selection (e.g., triethylamine), and temperature control. Continuous flow reactors can enhance scalability and purity by automating parameter adjustments . Monitoring intermediates via thin-layer chromatography (TLC) and confirming final product integrity with nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures reproducibility .

What analytical methods are most reliable for confirming the compound’s structural integrity?

Basic Research Focus

High-resolution NMR (1H/13C) identifies aromatic protons and confirms thioether/acetamide linkages. MS validates molecular weight, while infrared (IR) spectroscopy detects functional groups like C=O and C-S bonds . X-ray crystallography, though advanced, resolves stereochemical ambiguities in crystalline forms .

How should researchers design assays to evaluate biological activity against specific molecular targets?

Advanced Research Focus

Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determination, comparing results to structurally similar compounds (e.g., imidazole derivatives with nitro or chloro substituents) . Cell-based viability assays (MTT or ATP-luciferase) quantify cytotoxicity, while surface plasmon resonance (SPR) measures binding kinetics .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Focus

Systematically modify substituents on the imidazole (e.g., p-tolyl vs. chlorophenyl) and isoxazole rings. Compare bioactivity data (e.g., IC50 shifts from 1.61 µM to >1000 µM in analogs with ethyl vs. methyl groups) to identify critical functional groups . Molecular docking predicts binding modes, guiding rational design .

How can contradictory bioactivity data between studies be resolved?

Advanced Research Focus

Discrepancies in IC50 values may arise from assay conditions (e.g., pH, incubation time) or compound purity. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Cross-reference with analogs (e.g., 3-nitrophenyl vs. methoxyethyl variants) to isolate substituent-specific effects .

What computational tools are suitable for modeling interactions between this compound and biological targets?

Advanced Research Focus

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess binding stability. AutoDock or Schrödinger Suite predicts docking poses, highlighting π-π stacking or hydrogen bonds between the imidazole ring and active-site residues .

Which purification techniques maximize yield without compromising compound stability?

Basic Research Focus

Recrystallization from DMF/acetic acid mixtures removes impurities while preserving thermolabile groups. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates. For large-scale purification, flash chromatography or preparative HPLC ensures reproducibility .

How can environmental fate studies be integrated into early-stage research for this compound?

Advanced Research Focus

Assess biodegradation via OECD 301 tests (aerobic microbial activity) and photolysis under simulated sunlight. Model partitioning coefficients (log Kow) to predict bioaccumulation. Collaborate with ecotoxicology labs to evaluate effects on model organisms (e.g., Daphnia magna) .

What mechanistic approaches elucidate the compound’s interaction with enzymes?

Advanced Research Focus

Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition modality (competitive vs. non-competitive). Site-directed mutagenesis of target enzymes identifies critical binding residues. Fluorescence quenching experiments quantify binding affinity changes induced by structural modifications .

How can novel derivatives be synthesized to enhance solubility or bioavailability?

Advanced Research Focus

Introduce polar groups (e.g., hydroxyl or amine) via nucleophilic substitution or Pd-catalyzed cross-coupling. Cycloaddition reactions (e.g., 1,3-dipolar for isoxazole rings) diversify core structures. Assess solubility via shake-flask method and logP calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.